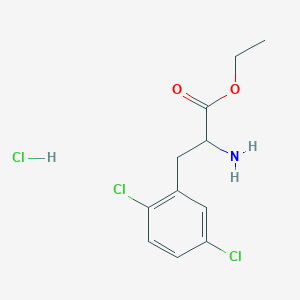

Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride

Description

Properties

Molecular Formula |

C11H14Cl3NO2 |

|---|---|

Molecular Weight |

298.6 g/mol |

IUPAC Name |

ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)10(14)6-7-5-8(12)3-4-9(7)13;/h3-5,10H,2,6,14H2,1H3;1H |

InChI Key |

MQKFPDPSBRBBHD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=C(C=CC(=C1)Cl)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride typically involves the reaction of ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate with hydrochloric acid. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Catalyst: None required

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents.

Major Products Formed

Oxidation: Nitro or nitroso derivatives of the original compound.

Reduction: Less chlorinated or dechlorinated derivatives.

Substitution: Hydroxyl, alkyl, or amino-substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and ion channels.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and alteration of ion channel permeability.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Structural and Functional Differences

- Chlorine Substitution Patterns: The 2,5-dichlorophenyl group in the target compound creates a distinct electronic environment compared to the 3,5-dichloro isomer . Chloropyridine derivatives (e.g., (S)-methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate HCl) replace the phenyl ring with a heteroaromatic system, altering hydrogen-bonding capacity and solubility .

Hydroxyl vs. Chlorine Substituents :

- The 3,4-dihydroxyphenyl analog (CAS 23234-41-5) is significantly more polar and prone to oxidation, which may explain its discontinued status due to stability challenges .

- The 4-hydroxyphenyl variant (tyrosine ester) is less lipophilic than dichloro-substituted analogs, favoring aqueous solubility but reducing membrane permeability .

Aliphatic vs. Aromatic Side Chains :

- The cyclohexyl analog (Ref:3D-GJB57103) lacks aromaticity, reducing π-π stacking interactions but increasing hydrophobicity, which could enhance blood-brain barrier penetration .

Biological Activity

Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a propanoate structure with an amino group and a dichlorophenyl moiety. The molecular formula is CHClNO·HCl, with a molecular weight of approximately 298.59 g/mol. The presence of chlorine atoms enhances its biological activity by influencing the compound's interaction with biological targets.

The mechanism of action for this compound involves:

- Binding to Receptors and Enzymes : The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group interacts with hydrophobic regions. These interactions modulate the activity of various enzymes and receptors, leading to different biological effects.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its efficacy may be attributed to its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Potential

Recent studies suggest that this compound may possess anticancer properties. The compound has shown selective cytotoxicity against various cancer cell lines, including:

- Ehrlich’s Ascites Carcinoma (EAC) : Displayed promising results in inhibiting tumor growth.

- Dalton’s Lymphoma Ascites (DLA) : Demonstrated significant cell death at specific concentrations .

Pharmacokinetics

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound:

- Absorption : Following oral administration in rat models, peak plasma concentrations were observed between 0.25 to 1.5 hours post-administration.

- Half-Life : The half-life varied based on dosage but was generally found to be within the range suitable for therapeutic applications.

- Metabolism : The presence of halogen atoms contributes to the compound's resistance to rapid metabolic inactivation .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a zone of inhibition ranging from 9 to 20 mm against various bacterial strains .

- Cytotoxicity Studies : In vitro assays showed that derivatives containing similar structures displayed enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutic agents like 5-fluorouracil .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride, and how can by-product formation be minimized?

- Methodological Answer :

- Step 1 : Utilize a Schlenk line or inert atmosphere to protect the amine group from oxidation during esterification. React 2,5-dichlorophenylpropanoic acid with thionyl chloride to form the acid chloride, followed by ethanol to yield the ethyl ester.

- Step 2 : Introduce the amino group via nucleophilic substitution or reductive amination. Use Boc-protected intermediates to prevent undesired side reactions.

- Step 3 : Purify via recrystallization from ethanol/ether mixtures (common for hydrochloride salts, as seen in tyrosine ethyl ester hydrochloride ). Monitor by-products (e.g., unreacted acid) using HPLC with UV detection at 254 nm (suitable for aromatic chlorophenyl groups) .

- Key Data : Related compounds like Ethyl L-tyrosinate hydrochloride (CAS 4089-07-0) achieve ≥98% purity after recrystallization .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : In DMSO-d6, expect a broad singlet (~δ 8.5 ppm) for the protonated amine and a quartet (δ 4.1–4.3 ppm) for the ethyl ester group. Aromatic protons from the 2,5-dichlorophenyl group appear as two doublets (J ≈ 8 Hz) integrating for 2H and 1H .

- IR Spectroscopy : Look for N–H stretches (~2500–3000 cm⁻¹) and ester C=O (~1730 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 263.03 (C₁₁H₁₃Cl₂NO₂⁺) with chlorine isotopic patterns .

- Elemental Analysis : Confirm Cl content (~27.0%) to validate the hydrochloride salt .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- pH Stability : Prepare buffered solutions (pH 1–13) and incubate at 37°C. Monitor degradation (e.g., ester hydrolysis to free acid) via HPLC at intervals (0, 7, 14 days).

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. For related hydrochlorides (e.g., L-tryptophan ethyl ester HCl), melting points range 166–225°C, with decomposition above 200°C .

- Key Finding : Hydrochloride salts of aromatic amino acid esters are prone to hydrolysis in alkaline conditions; store at pH 4–6 .

Advanced Research Questions

Q. How can enantiomeric purity be ensured for this chiral compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) + 0.1% TFA. Compare retention times with racemic mixtures.

- Polarimetry : Measure optical rotation (e.g., L-tyrosinate ethyl ester HCl has [α]ᴅ²⁵ = -6.3° to -7.3° (C=2, H₂O) ).

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction. Related hydrochloride salts form monoclinic crystals (space group P2₁) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.6 µm, 50 mm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 263 → 154 (cleavage at the ester bond) and m/z 263 → 194 (loss of HCl).

- Calibration Curve : Linear range 1–1000 ng/mL (R² > 0.99) with deuterated internal standards (e.g., d₅-2,5-dichlorophenyl analogs) .

Q. How do structural modifications (e.g., 2,5- vs. 2,6-dichloro substitution) affect biological activity?

- Methodological Answer :

- Comparative SAR Study :

- Synthesize analogs (e.g., 2,6-dichloro from CAS 603945-26-2 ).

- Test in receptor-binding assays (e.g., GABAₐ or NMDA receptors, common targets for chlorinated phenylalanine derivatives ).

- Data Table :

| Substituent | IC₅₀ (µM) | Log P |

|---|---|---|

| 2,5-Cl₂ | 12.3 ± 1.2 | 2.8 |

| 2,6-Cl₂ | 8.7 ± 0.9 | 3.1 |

| 3,4-Cl₂ | 45.6 ± 3.4 | 2.5 |

Q. What strategies mitigate hygroscopicity during long-term storage?

- Methodological Answer :

- Packaging : Use amber glass vials with PTFE-lined caps under argon.

- Desiccants : Include silica gel packs (indicating ≥10% weight loss triggers replacement).

- Stability Data : For L-tryptophan ethyl ester HCl, storage at -20°C in dry conditions maintains >95% purity over 12 months .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.